REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6]>[Ni]>[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:5]([OH:6])[CH2:4][CH2:3][CH2:2][OH:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be separated
|
Type
|
DISTILLATION
|
Details
|
recovered by conventional distillation procedures
|
Type
|
EXTRACTION
|
Details
|
to aqueous phase extraction
|
Type
|
CUSTOM
|
Details
|
In a commercial scale operation, an aqueous phase stream can be contacted countercurrently and continuously with reaction product effluent from the hydroformylation reaction zone
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |